molecular formula C5H4ClNO3 B1328582 5-Chloro-4-methylisoxazole-3-carboxylic acid CAS No. 3357-01-5

5-Chloro-4-methylisoxazole-3-carboxylic acid

Cat. No.: B1328582
CAS No.: 3357-01-5
M. Wt: 161.54 g/mol
InChI Key: UTIIHJGDHSSJQC-UHFFFAOYSA-N
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Description

5-Chloro-4-methylisoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

5-Chloro-4-methylisoxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazole-3-carboxylic acid
  • 4-Methylisoxazole-3-carboxylic acid
  • 5-Chloroisoxazole-3-carboxylic acid

Uniqueness

5-Chloro-4-methylisoxazole-3-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the isoxazole ring. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other isoxazole derivatives .

Properties

IUPAC Name

5-chloro-4-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c1-2-3(5(8)9)7-10-4(2)6/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIIHJGDHSSJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650008
Record name 5-Chloro-4-methyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3357-01-5
Record name 5-Chloro-4-methyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-4-methylisoxazole-3-carboxylic acid
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